

physical and chemical properties of 4-amino-6-iodo-2-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-6-iodo-2-methylpyrimidine

Cat. No.: B582076

[Get Quote](#)

An In-depth Technical Guide to 4-amino-6-iodo-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **4-amino-6-iodo-2-methylpyrimidine** (CAS No: 943006-46-0). Due to the limited availability of direct experimental data for this specific compound, this guide also includes predicted properties and representative experimental protocols based on structurally similar molecules to facilitate further research and application.

Core Physical and Chemical Properties

While comprehensive experimental data for **4-amino-6-iodo-2-methylpyrimidine** is not readily available in published literature, a summary of its basic and computationally predicted properties is presented below.

Table 1: General and Computationally Predicted Properties of **4-amino-6-iodo-2-methylpyrimidine**

Property	Value	Source
CAS Number	943006-46-0	Commercial Suppliers[1]
Molecular Formula	C ₅ H ₆ IN ₃	ChemScene
Molecular Weight	235.03 g/mol	ChemScene
Topological Polar Surface Area (TPSA)	51.8 Å ²	ChemScene
Predicted LogP	1.553	Guidechem
Hydrogen Bond Donors	1	ChemScene
Hydrogen Bond Acceptors	3	ChemScene
Rotatable Bonds	0	ChemScene

Note: The LogP value is a prediction and may differ from experimental values. TPSA and hydrogen bond information are useful in predicting the compound's behavior in biological systems.

Spectroscopic Data (Predicted and Representative)

Direct experimental spectra for **4-amino-6-iodo-2-methylpyrimidine** are not currently available in public databases. However, based on the analysis of structurally related aminopyrimidines, the following spectral characteristics can be anticipated.

Table 2: Predicted and Representative Spectroscopic Data

Technique	Predicted/Representative Data
¹ H NMR	Signals corresponding to the methyl protons (singlet, ~2.4 ppm), the pyrimidine ring proton (singlet, ~6.5-7.0 ppm), and the amino protons (broad singlet, ~5.0-6.0 ppm).
¹³ C NMR	Resonances for the methyl carbon, and the four distinct carbons of the pyrimidine ring.
IR Spectroscopy	Characteristic peaks for N-H stretching (amine group, ~3300-3500 cm ⁻¹), C-H stretching (methyl and aromatic, ~2900-3100 cm ⁻¹), C=N and C=C stretching (pyrimidine ring, ~1500-1650 cm ⁻¹), and C-I stretching (~500-600 cm ⁻¹).
Mass Spectrometry	A molecular ion peak [M] ⁺ at m/z 235, with characteristic isotopic patterns for iodine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **4-amino-6-iodo-2-methylpyrimidine** are not explicitly published. However, the synthesis of analogous iodo- and aminopyrimidine derivatives is well-documented. The following are representative protocols that could be adapted for this compound.

Synthesis of Substituted Pyrimidines

The synthesis of **4-amino-6-iodo-2-methylpyrimidine** would likely start from a more readily available pyrimidine derivative. A plausible synthetic route could involve the iodination of a corresponding amino-hydroxypyrimidine, followed by conversion of the hydroxyl group to an amino group, or vice versa. A general method for the synthesis of a dihydroxypyrimidine precursor is described below.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This procedure is adapted from a patented method for the synthesis of a key intermediate.[2]

- Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer and under an ice bath, add 150 mL of methanol.
- Base Addition: While stirring, add 18.4 g (0.34 mol) of sodium methoxide.
- Reactant Addition: After complete dissolution of the sodium methoxide, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
- Reaction: Remove the ice bath and warm the reaction mixture to 18-25 °C. Continue stirring for 4 hours. The solution will become a creamy white suspension.
- Work-up: After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).
- Purification: Add 50 mL of water to dissolve the residue. Adjust the pH to 1-2 with 4M hydrochloric acid to precipitate a white solid. Stir the suspension at 0 °C for 4 hours to complete crystallization.
- Isolation: Collect the solid by suction filtration. Wash the solid sequentially with ice-cold water and ice-cold methanol.
- Drying: Dry the product to obtain white solid 4,6-dihydroxy-2-methylpyrimidine.

Subsequent chlorination followed by iodination or direct iodination, and amination steps would be required to yield the final product.

Spectroscopic Analysis

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz). Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

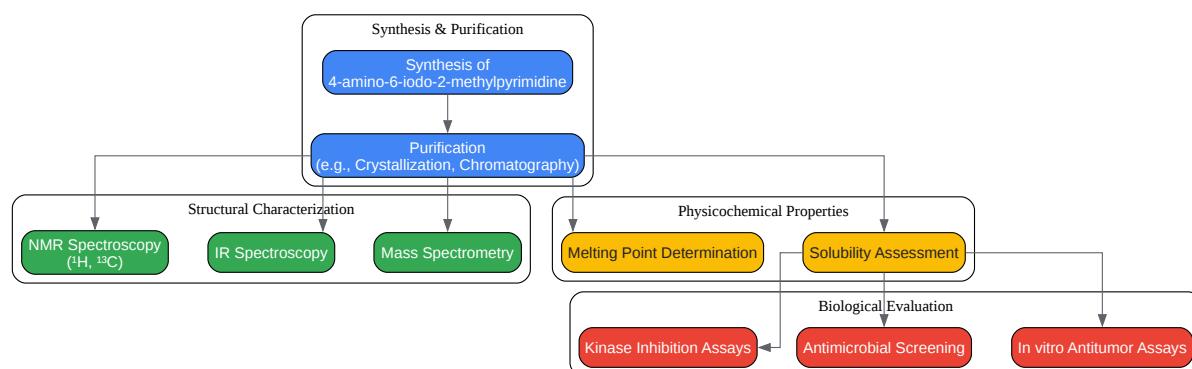
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a larger sample amount or a longer acquisition time due to the lower natural abundance of ^{13}C .

Protocol 3: Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
- Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

Protocol 4: Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
- Analysis: Obtain the mass spectrum, looking for the molecular ion peak and characteristic fragmentation patterns.


Potential Biological Activity and Signaling Pathways

While there is no specific biological activity reported for **4-amino-6-iodo-2-methylpyrimidine**, the aminopyrimidine scaffold is a well-known privileged structure in medicinal chemistry, frequently found in kinase inhibitors and antimicrobial agents.[3][4]

- Kinase Inhibition: Many aminopyrimidine derivatives function as ATP-competitive inhibitors of various protein kinases by mimicking the adenine core of ATP.[5] These compounds have been developed as inhibitors for kinases such as EGFR, c-KIT, and VEGFR, which are implicated in cancer.[5]
- Antimicrobial Activity: 2-Aminopyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[4][6]
- Antitumor Activity: Several studies have reported the antitumor activities of pyrimidine derivatives.[7][8] Iodinated compounds themselves have also been investigated for their

potential in antitumor chemotherapy, suggesting that the iodo-substituent might contribute to the biological activity.^[9]

Given the lack of specific data, a logical workflow for the initial investigation of a novel compound like **4-amino-6-iodo-2-methylpyrimidine** is crucial.

[Click to download full resolution via product page](#)

*Experimental workflow for **4-amino-6-iodo-2-methylpyrimidine**.*

This guide serves as a foundational resource for researchers interested in **4-amino-6-iodo-2-methylpyrimidine**. Further experimental work is necessary to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tradeindia.com [tradeindia.com]
- 2. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 6. hakon-art.com [hakon-art.com]
- 7. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a pyrimidine compound endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 4-amino-6-iodo-2-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b582076#physical-and-chemical-properties-of-4-amino-6-iodo-2-methylpyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com